molecular formula C5H5Cl2N3O B151436 (3-Amino-5,6-dichloropyrazin-2-yl)methanol CAS No. 95037-20-0

(3-Amino-5,6-dichloropyrazin-2-yl)methanol

Cat. No. B151436
Key on ui cas rn: 95037-20-0
M. Wt: 194.02 g/mol
InChI Key: YEAWRINAFYJGND-UHFFFAOYSA-N
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Patent
US04512991

Procedure details

To 70 ml of dry tetrahydrofuran there was added 2-amino-5,6-dichloro-3-(methoxycarbonyl)pyrazine (8.8 g; 0.04 M), potassium borohydride (2.7 g; 0.05 M), and lithium chloride (2.1 g; 0.05 M), and the mixture was stirred at room temperature overnight (17 hours). The reaction mixture was then diluted with about 200 ml of water and chilled, after which the product crystallized, was filtered and dried (5.3 g).
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1CCCC1.[NH2:6][C:7]1[C:12]([C:13](OC)=[O:14])=[N:11][C:10]([Cl:17])=[C:9]([Cl:18])[N:8]=1.[BH4-].[K+].[Cl-].[Li+]>O>[NH2:6][C:7]1[C:12]([CH2:13][OH:14])=[N:11][C:10]([Cl:17])=[C:9]([Cl:18])[N:8]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
70 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
8.8 g
Type
reactant
Smiles
NC1=NC(=C(N=C1C(=O)OC)Cl)Cl
Name
Quantity
2.7 g
Type
reactant
Smiles
[BH4-].[K+]
Name
Quantity
2.1 g
Type
reactant
Smiles
[Cl-].[Li+]
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight (17 hours)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
chilled
CUSTOM
Type
CUSTOM
Details
after which the product crystallized
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried (5.3 g)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
Smiles
NC1=NC(=C(N=C1CO)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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